

# C14 Ceramide: A Potential Biomarker in Cardiometabolic and Other Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | C14 Ceramide |           |  |  |  |
| Cat. No.:            | B014002      | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Ceramides, a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive molecules involved in a myriad of cellular processes. Among the various ceramide species, **C14 ceramide** (N-myristoyl-sphingosine) is gaining significant attention as a potential biomarker for a range of pathological conditions, most notably metabolic diseases such as insulin resistance and type 2 diabetes, as well as cardiovascular disease. This technical guide provides a comprehensive overview of the role of **C14 ceramide** in disease, detailing its association with various pathologies, the signaling pathways it modulates, and the experimental protocols for its quantification and the assessment of related enzymatic activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target ceramide-mediated disease processes.

## C14 Ceramide and its Association with Disease

**C14 ceramide** is synthesized through the de novo pathway, primarily by the action of ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), which utilize myristoyl-CoA as a substrate.[1][2] Elevated levels of **C14 ceramide** have been consistently reported in various disease states, suggesting its potential as a diagnostic or prognostic biomarker.

## **Metabolic Diseases**



In the context of metabolic disorders, **C14 ceramide** has been strongly implicated in the pathogenesis of insulin resistance.[3][4] Studies have shown that obese individuals and patients with type 2 diabetes exhibit increased plasma concentrations of **C14 ceramide**.[5][6] This elevation is believed to contribute to the impairment of insulin signaling in key metabolic tissues such as skeletal muscle, liver, and adipose tissue.[4] Exercise training, known to improve insulin sensitivity, has been shown to reduce plasma C14:0 ceramide levels in obese individuals and those with type 2 diabetes.[5]

#### Cardiovascular Disease

The role of **C14 ceramide** extends to cardiovascular pathologies.[7][8] Increased levels of **C14 ceramide** have been observed in cardiac tissue in animal models of diabetic cardiomyopathy. [8] Furthermore, plasma levels of specific ceramides, including C14:0, are being investigated as predictive biomarkers for major adverse cardiovascular events.[9][10][11] One study identified a plasma signature of 11 ceramides, including C14:0, that was predictive of major adverse cardiovascular events in patients with acute myocardial infarction.[9] However, another recent study found that a higher plasma concentration of C14.0 was notably present in a group of diabetic patients without microvascular disease, suggesting a complex role that may depend on the specific patient population and disease context.[2][12][13]

## **Other Diseases**

Emerging evidence suggests the involvement of **C14 ceramide** in other conditions. For instance, elevated levels of C14-ceramide have been linked to inflammatory bowel disease by inducing chronic endoplasmic reticulum (ER) stress.[14] In the context of cancer, the p53 tumor suppressor has been shown to induce the accumulation of C14 and C16 ceramides, which can lead to antiproliferative effects like growth arrest or apoptosis.[6][15]

# Quantitative Data on C14 Ceramide Levels in Disease

The following tables summarize quantitative data from various studies, highlighting the differences in **C14 ceramide** levels between healthy controls and individuals with specific diseases.

Table 1: Plasma C14:0 Ceramide Levels in Metabolic Diseases



| Disease<br>State                  | Patient<br>Group          | C14:0 Ceramide Concentr ation (Mean ± SEM/SD)                     | Control<br>Group            | C14:0 Ceramide Concentr ation (Mean ± SEM/SD) | Fold<br>Change/S<br>ignificanc<br>e                                 | Referenc<br>e |
|-----------------------------------|---------------------------|-------------------------------------------------------------------|-----------------------------|-----------------------------------------------|---------------------------------------------------------------------|---------------|
| Obesity<br>and Type 2<br>Diabetes | Obese<br>NGT and<br>T2D   | Baseline<br>levels<br>elevated<br>compared<br>to lean<br>controls | Lean<br>Healthy<br>Controls | Not<br>specified in<br>abstract               | Exercise intervention n significantly reduced C14:0 levels (P<0.05) | [5]           |
| Obesity                           | Obese<br>non-<br>diabetic | Elevated<br>levels                                                | Lean non-<br>diabetic       | Not<br>specified                              | Significant increase                                                | [6]           |
| Type 2<br>Diabetes in<br>Women    | T2D<br>Females            | Significantl<br>y elevated                                        | NGT<br>Females              | Not<br>specified                              | p < 0.05                                                            | [16]          |

NGT: Normal Glucose Tolerance, T2D: Type 2 Diabetes. Data is often presented as relative changes or within the context of multiple ceramide species.

Table 2: C14 Ceramide in Cardiovascular Disease Contexts



| Condition                                    | Tissue/Fluid   | Observation                                                         | Significance                                                             | Reference   |
|----------------------------------------------|----------------|---------------------------------------------------------------------|--------------------------------------------------------------------------|-------------|
| Diabetic<br>Cardiomyopathy<br>(mice)         | Cardiac Tissue | Higher levels in<br>mice on a milk<br>fat-based high-<br>fat diet   | Associated with faster development of cardiac dysfunction                | [8]         |
| Acute Myocardial<br>Infarction               | Plasma         | Part of a 12-<br>ceramide<br>signature<br>predictive of<br>MACCE    | Predictive of 12-<br>month<br>cardiovascular<br>death, MI, and<br>stroke | [9]         |
| Diabetes without<br>Microvascular<br>Disease | Plasma         | Notably higher concentration                                        | p < 0.001                                                                | [2][12][13] |
| Heart Failure                                | Serum          | Increased after myocardial unloading and improvement of LV function | Suggests a dynamic regulation in response to cardiac function changes    | [9]         |

MACCE: Major Adverse Cardiovascular and Cerebrovascular Events, MI: Myocardial Infarction, LV: Left Ventricular.

# Signaling Pathways Involving C14 Ceramide

**C14 ceramide** exerts its biological effects by modulating several key signaling pathways, primarily impacting insulin signaling and cellular stress responses.

# **Ceramide De Novo Synthesis Pathway**

The synthesis of **C14 ceramide** begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[17] Through a series of enzymatic steps, this leads to the formation of a sphingoid base, which is then acylated by CerS5 or



CerS6 with myristoyl-CoA to form C14-dihydroceramide.[1][2] A final desaturation step produces C14 ceramide.[18]



Click to download full resolution via product page

Figure 1. De novo synthesis pathway of **C14 Ceramide**.

## **Inhibition of Insulin Signaling**

**C14 ceramide** contributes to insulin resistance by interfering with the canonical insulin signaling cascade. One of the primary mechanisms involves the activation of protein phosphatase 2A (PP2A).[4][19] Activated PP2A can dephosphorylate and inactivate Akt/PKB, a crucial kinase downstream of the insulin receptor that is responsible for mediating most of insulin's metabolic effects, including glucose uptake.[4][20]

Another mechanism involves the activation of atypical protein kinase C zeta (PKCζ).[4][21] Ceramide can recruit and activate PKCζ, which can then phosphorylate and inhibit Akt, further dampening the insulin signal.[21][22][23]





Click to download full resolution via product page

Figure 2. **C14 Ceramide**-mediated inhibition of insulin signaling.



# **Experimental Protocols**

Accurate quantification of **C14 ceramide** and assessment of related enzyme activities are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

## Quantification of C14 Ceramide in Plasma by LC-MS/MS

This protocol describes a general workflow for the quantification of **C14 ceramide** from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### 4.1.1. Lipid Extraction

- Sample Preparation: Thaw frozen plasma samples on ice.
- Internal Standard Spiking: To 10-50 μL of plasma, add a known amount of an appropriate internal standard (e.g., C17:0 ceramide).
- Solvent Extraction (Methanol/MTBE Method):
  - Add 400 μL of ice-cold methanol to the plasma sample.
  - Add 500 μL of methyl-tert-butyl ether (MTBE).
  - Vortex for 10 seconds and sonicate for 1 hour.
  - Induce phase separation by adding 500 μL of water.
  - Centrifuge at 10,000 x g for 10 minutes.
  - Collect the upper organic phase containing the lipids.[24]
- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute
  the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1,
  v/v).[1]





Click to download full resolution via product page

Figure 3. Workflow for lipid extraction from plasma.



#### 4.1.2. LC-MS/MS Analysis

- Chromatographic Separation:
  - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
  - Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium formate.
  - Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and
     0.1% formic acid.[25]
  - Gradient: A suitable gradient to separate C14 ceramide from other lipid species.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5-10 μL.
- Mass Spectrometry Detection:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transition for C14:0 Ceramide: m/z 510.5 → 264.4.[26]
  - MRM Transition for C17:0 Ceramide (Internal Standard): m/z 552.6 → 264.4.[26]
- Quantification: Create a standard curve using known concentrations of C14 ceramide. The
  concentration in the unknown samples is determined by comparing the peak area ratio of the
  analyte to the internal standard against the standard curve.

## **Ceramide Synthase (CerS) Activity Assay**

This protocol describes a fluorescent assay to measure the activity of ceramide synthases, which can be adapted to specifically assess the synthesis of **C14 ceramide**.

#### 4.2.1. Preparation of Cell/Tissue Homogenates



- Homogenize cells or tissues in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT) containing protease inhibitors.
- Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

#### 4.2.2. In Vitro Reaction

- Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing:
  - 20 mM HEPES, pH 7.4
  - 25 mM KCl
  - 2 mM MgCl2
  - 0.5 mM DTT
  - 0.1% (w/v) fatty acid-free BSA
  - 10 μM NBD-sphinganine (fluorescent substrate)
  - 50 μM Myristoyl-CoA (for C14 ceramide synthesis)
- Initiate Reaction: Add 50  $\mu g$  of homogenate protein to the reaction mixture to a final volume of 100  $\mu L$ .
- Incubation: Incubate with shaking at 37°C for 30-120 minutes.
- Terminate Reaction: Stop the reaction by adding chloroform:methanol (1:2, v/v).

#### 4.2.3. Lipid Extraction and Analysis

- Perform lipid extraction as described in section 4.1.1.
- Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-C14-dihydroceramide) using either Thin Layer Chromatography (TLC) or High-Performance
  Liquid Chromatography (HPLC) with a fluorescence detector.[12][27][28]



Quantify the fluorescent product to determine CerS activity.

# **Conclusion and Future Perspectives**

**C14 ceramide** is a promising biomarker that is increasingly implicated in the pathophysiology of metabolic and cardiovascular diseases. Its elevated levels in these conditions and its direct involvement in key signaling pathways, such as insulin signaling, underscore its potential clinical utility. The methodologies for its quantification are well-established, allowing for its reliable measurement in research and clinical settings.

Future research should focus on large-scale clinical validation of **C14 ceramide** as a predictive biomarker for disease risk and progression. Furthermore, elucidating the specific roles of CerS5 and CerS6 in different tissues and disease states could pave the way for the development of targeted therapeutic strategies aimed at modulating **C14 ceramide** levels for the treatment of metabolic and cardiovascular disorders. The continued investigation of **C14 ceramide** and its associated pathways holds significant promise for advancing our understanding of disease mechanisms and for the development of novel diagnostic and therapeutic approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. agilent.com [agilent.com]
- 2. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for measuring sphingolipid metabolism in budding yeast PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ceramides in Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 6. Ceramides and Sphingosino-1-Phosphate in Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Ceramides as Prognostic Biomarkers and Their Arterial and Myocardial Tissue Correlates in Acute Myocardial Infarction PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levels of Ceramides in the Blood Help Predict Cardiovascular Events American College of Cardiology [acc.org]
- 11. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide Signaling and p53 Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide Content in Liver Increases Along with Insulin Resistance in Obese Patients PMC [pmc.ncbi.nlm.nih.gov]
- 17. ceramide de novo biosynthesis | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular ceramide synthesis and protein kinase Cζ activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]



- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY PMC [pmc.ncbi.nlm.nih.gov]
- 27. A fluorescent assay for ceramide synthase activity PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [C14 Ceramide: A Potential Biomarker in Cardiometabolic and Other Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014002#c14-ceramide-as-a-potential-biomarker-in-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com